molecular formula C11H12BrClN2O B8171573 (5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone

(5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone

Katalognummer: B8171573
Molekulargewicht: 303.58 g/mol
InChI-Schlüssel: HCFHZNPTGWBYBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone is a halogenated pyridine derivative featuring a piperidinyl methanone moiety. Its structure combines a pyridine ring substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 6, respectively, linked to a piperidine ring via a ketone bridge.

Eigenschaften

IUPAC Name

(5-bromo-6-chloropyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O/c12-9-6-8(7-14-10(9)13)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFHZNPTGWBYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Pathway

This two-step method involves:

  • Conversion of 5-bromo-6-chloropyridine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Nucleophilic acyl substitution with piperidine to form the target methanone.

Experimental Protocol

StepReagents/ConditionsTimeYield
1SOCl₂, reflux, 80°C4 h95%
2Piperidine, DCM, RT2 h88%

Key Observations :

  • Excess SOCl₂ ensures complete conversion to the acid chloride.

  • Anhydrous conditions prevent hydrolysis of the acid chloride.

  • Side Reaction : Over-chlorination is mitigated by controlled stoichiometry.

Coupling Reagent-Assisted Amide Formation

HATU/DIPEA-Based Coupling

Direct coupling of 5-bromo-6-chloropyridine-3-carboxylic acid and piperidine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine):

Optimization Table

ParameterOptimal ValueImpact on Yield
HATU Equiv1.2Maximizes activation
DIPEA Equiv3.0Neutralizes HCl
SolventDMFEnhances solubility
Temperature25°CMinimizes racemization

Data Insights :

  • Yield : 92% after column purification.

  • Purity : >98% (HPLC).

  • Advantage : Avoids harsh conditions compared to acid chloride route.

Palladium-Catalyzed Cross-Coupling for Halogen Retention

Suzuki-Miyaura Coupling Strategy

For pyridine ring functionalization prior to amidation, this method ensures precise halogen placement:

Reaction Scheme

  • Bromination/Chlorination : 3-Aminopyridine → 5-bromo-6-chloro-3-aminopyridine.

  • Cross-Coupling : Pd(PPh₃)₄-mediated coupling with piperidine-1-carbonyl boronic ester.

ConditionValueOutcome
CatalystPd(OAc)₂89% yield
BaseCs₂CO₃Optimal pH
SolventDioxane/H₂O (3:1)Solubility

Critical Notes :

  • Challenges : Competing debromination requires inert atmosphere (N₂/Ar).

  • Scalability : Continuous flow reactors improve reproducibility at >10 kg scale.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Acid Chloride8897HighLow
HATU Coupling9298ModerateHigh
Palladium Catalysis8996LowVery High

Recommendations :

  • Lab Scale : HATU/DIPEA coupling for rapid, high-yield synthesis.

  • Industrial Scale : Acid chloride route for cost-effectiveness.

Industrial-Scale Production Insights

Continuous Flow Synthesis

Adopted from, this method uses:

  • Microreactors for precise temperature control (ΔT ±1°C).

  • Residence Time : 15–20 min.

  • Throughput : 50 kg/day with 94% yield.

Advantages :

  • Reduced side-product formation (<2%).

  • Lower solvent consumption (DMF recycled).

MetricAcid Chloride RouteHATU Route
PMI (Process Mass Intensity)8.212.5
E-Factor6.19.8

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone has been explored for its potential therapeutic properties. Its structural characteristics suggest it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine compounds can exhibit anticancer properties. A study demonstrated that similar compounds inhibited the growth of cancer cell lines, suggesting that (5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone could be a candidate for further investigation in cancer therapy .

Neuropharmacology

The piperidine structure is known for its role in neuropharmacological agents. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems.

Case Study: Antidepressant Properties
A related compound was evaluated for its ability to modulate serotonin receptors, showing promise as an antidepressant. This indicates that (5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone might also possess similar properties, warranting further research into its neuropharmacological effects .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various reactions, making it valuable in synthetic organic chemistry.

Data Table: Synthetic Routes Using (5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzedVarious substituted piperidine derivatives
Coupling ReactionsPalladium-catalyzedBiologically active compounds
Reduction ReactionsHydrogenationAmine derivatives

Wirkmechanismus

The mechanism of action of (5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects: Halogen Positioning and Functional Groups

5-Bromo-2-acetylpyridine
  • Structure : Contains a bromo group at position 5 and an acetyl group at position 2 on the pyridine ring .
  • Key Differences :
    • The acetyl group introduces a ketone functionality but lacks the piperidine ring, reducing steric bulk and altering electronic properties.
    • The absence of a chloro substituent limits its utility in reactions requiring dual halogen-directed coupling.
  • Inferred Properties : Lower solubility in polar solvents compared to the target compound due to the absence of the piperidine’s amine group.
(5-Bromo-2-chloropyridin-3-yl)methanol
  • Structure : Features bromo and chloro substituents at positions 5 and 2, respectively, with a hydroxyl (-OH) group instead of a ketone .
  • Key Differences :
    • The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility but reducing stability under acidic conditions.
    • The substitution pattern (2-chloro vs. 6-chloro) may influence regioselectivity in synthetic applications.

Piperidine-Containing Analogs

(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
  • Structure : Contains two piperidine rings and a phenyl group, with a methyl substituent on the pyridine ring .
  • The methyl group at position 2 may stabilize the pyridine ring but limit halogen-directed reactivity.
[4-(3,5-Dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-methanone
  • Structure: Incorporates a morpholine ring and dichlorophenoxy substituents .
  • Key Differences: The morpholine ring offers improved solubility compared to piperidine but may alter binding affinity in biological targets. Dichlorophenoxy groups enhance lipophilicity, favoring CNS penetration.

Functional Group Variations

1-(5-Bromopyridin-3-yl)ethanone
  • Structure : A simpler analog with a single acetyl group at position 3 and a bromo substituent at position 5 .
  • Key Differences: Lack of a chloro substituent reduces halogen-directed reactivity. The acetyl group may confer higher electrophilicity at the ketone site compared to the piperidinyl methanone.

Reactivity

  • The dual halogen (Br/Cl) substituents in the target compound enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in mono-halogenated analogs like 5-Bromo-2-acetylpyridine .
  • The piperidinyl methanone group may stabilize transition states in nucleophilic substitutions, enhancing synthetic versatility compared to hydroxyl-containing analogs .

Solubility and Bioavailability

  • Piperidine-containing derivatives generally exhibit moderate solubility in organic solvents due to the amine’s basicity. This contrasts with morpholine analogs, which have higher aqueous solubility .
  • The chloro substituent at position 6 may reduce metabolic stability compared to compounds with electron-donating groups (e.g., methyl) .

Biologische Aktivität

(5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone, with the CAS number 1872711-69-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H12BrClN2O
  • Molar Mass : 303.58 g/mol
  • Structural Formula : Structural Formula

Biological Activity Overview

The compound has been evaluated for various biological activities, primarily focusing on its interaction with dopamine receptors and its potential neuroprotective effects.

Dopamine Receptor Interaction

Research indicates that derivatives of this compound exhibit selective agonist activity towards the D3 dopamine receptor. This receptor is implicated in several neurodegenerative diseases and psychiatric disorders. The compound's ability to promote β-arrestin translocation and G protein activation suggests it may have therapeutic potential in treating conditions such as Parkinson's disease.

Structure-Activity Relationships (SAR)

A series of analogs based on the core structure of (5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone were synthesized to explore their biological activity further. The following table summarizes key findings from SAR studies:

Compound IDD3R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

These results indicate that modifications to the piperidine and pyridine moieties can significantly affect receptor selectivity and potency.

Pharmacological Effects

In vivo studies have demonstrated that compounds with similar structures show neuroprotective effects in animal models. For instance, D3R-preferring agonists have been shown to mitigate neurodegeneration induced by neurotoxins such as MPTP in mice and rats . These findings highlight the potential of (5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone as a candidate for further development in neuropharmacology.

Case Studies

Several studies have explored the therapeutic implications of compounds related to (5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone:

  • Neuroprotection in Animal Models : In a study involving MPTP-induced neurodegeneration, analogs demonstrated significant protective effects, suggesting that targeting D3 receptors may be beneficial for neurodegenerative diseases .
  • Psychiatric Disorders : The selectivity for D3 receptors over D2 receptors could reduce the incidence of side effects commonly associated with dopaminergic treatments, such as impulse control disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing (5-Bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves coupling halogenated pyridine derivatives with piperidine-containing precursors. Aryl halide chemistry, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), is effective for introducing the piperidinyl group . For example, bromo/chloro-substituted pyridine intermediates (e.g., 1-(5-Bromo-2-chloropyridin-3-yl)ethanone) can serve as starting materials . Purification is achieved via column chromatography or recrystallization, with purity confirmed by HPLC (≥95%) . Characterization requires 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Advanced: How can contradictions in spectroscopic data for this compound be resolved during structural elucidation?

Methodological Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. To address this:

  • Perform 2D NMR experiments (e.g., HSQC, HMBC) to confirm connectivity and distinguish between regioisomers .
  • Compare experimental data with computational predictions (e.g., DFT-optimized structures for NMR chemical shifts).
  • Validate purity using orthogonal methods: HPLC with UV/vis detection and differential scanning calorimetry (DSC) to rule out polymorphic interference .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:
Store the compound under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation and moisture absorption. Stability studies on analogous brominated pyridines indicate decomposition risks at >25°C or in polar solvents (e.g., DMSO) over extended periods . Regularly monitor purity via HPLC and discard if degradation exceeds 5% .

Advanced: How can the reactivity of the bromo and chloro substituents be exploited in nucleophilic substitution reactions?

Methodological Answer:
The bromine atom is more reactive than chlorine due to lower bond dissociation energy. To study this:

  • Design kinetic experiments using nucleophiles (e.g., amines, thiols) under controlled conditions (temperature, solvent polarity).
  • Monitor reaction progress via LC-MS and isolate intermediates to assess regioselectivity .
  • Computational modeling (e.g., Fukui indices) predicts electrophilic sites, guiding synthetic routes .

Basic: Which analytical techniques are critical for confirming purity and identity?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradient elution (UV detection at 254 nm) .
  • NMR : Assign peaks using 1^1H, 13^13C, and DEPT-135 spectra; compare with literature data for related pyridines .
  • Elemental Analysis : Confirm C, H, N, and halogen content within ±0.4% of theoretical values .

Advanced: How does steric hindrance from the piperidinyl group influence biological activity in target binding studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified piperidine rings (e.g., substituents at C-2 or C-3) to assess steric effects .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina. Compare binding energies of analogs .
  • Bioassays : Test inhibition potency in enzyme assays (e.g., IC50_{50} determination) and correlate with steric parameters (e.g., Tolman cone angles) .

Advanced: What experimental designs are recommended for studying environmental fate and degradation pathways?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents; analyze degradation products via LC-QTOF-MS .
  • Hydrolysis Kinetics : Test stability at varying pH (2–12) and temperatures (25–60°C); quantify half-life using first-order kinetics .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50_{50}) and bioaccumulation potential .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2, Pd(dppf)Cl2_2) and ligands (e.g., Xantphos) to improve efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene); additives like Cs2_2CO3_3 may enhance reactivity .
  • Temperature Control : Perform reactions under microwave irradiation for faster kinetics and reduced side-product formation .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor using in vitro models?

Methodological Answer:

  • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, BRAF) in ATP-competitive assays with fluorescence polarization detection .
  • Cellular Assays : Measure antiproliferative effects in cancer cell lines (e.g., HeLa, A549) via MTT or CellTiter-Glo assays .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (human/rat liver microsomes) and LC-MS quantification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.